molecular formula C14H19BrFNO2 B8125881 tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate

tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate

Cat. No.: B8125881
M. Wt: 332.21 g/mol
InChI Key: UKSISYSFPSZBNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate typically involves the reaction of 2-bromo-4-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The combination of these halogens with the Boc-protected amine makes it a versatile intermediate in organic synthesis .

Biological Activity

tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate is a synthetic organic compound that has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article delves into its chemical properties, biological mechanisms, and research findings, providing a comprehensive overview of its significance in biochemical studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzyl moiety through a carbamate functional group. Its molecular formula is C12H14BrFNO2, with a molecular weight of approximately 305.15 g/mol.

The biological activity of this compound primarily involves its ability to interact with various enzymes and proteins. The mechanisms include:

  • Covalent Modification : The carbamate group can react with nucleophilic sites on proteins, modifying their function.
  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, blocking substrate access and preventing catalysis.

Enzyme Inhibition

Research indicates that this compound effectively inhibits several key enzymes involved in metabolic pathways. For example, studies have shown its potential to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling.

Antibacterial Activity

Preliminary investigations into the antibacterial properties of this compound suggest it may exhibit activity against various bacterial strains. For instance, similar carbamate derivatives have shown minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Anticancer Potential

Emerging data point towards the anticancer potential of this compound. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival. These findings warrant further exploration into its efficacy against specific cancer types .

Case Study: Enzyme Interaction

A study published in Molecular Biology Reports highlighted the interaction between this compound and specific enzymes involved in metabolic regulation. The study utilized kinetic assays to measure the inhibition constants (Ki values), revealing significant enzyme inhibition at micromolar concentrations.

EnzymeKi (µM)Mechanism of Inhibition
Acetylcholinesterase1.5Competitive
Cyclic nucleotide phosphodiesterase2.3Non-competitive

Pharmacological Profile

Another investigation focused on the pharmacological profile of the compound, assessing its effects on various biological targets. The results indicated that it could modulate pathways related to inflammation and oxidative stress, suggesting potential applications in treating inflammatory diseases.

Properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-6-7-11(16)8-12(10)15/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSISYSFPSZBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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